An In-depth Technical Guide to 6-bromo-2H-benzo[b]thiazin-3(4H)-one: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 6-bromo-2H-benzo[b]thiazin-3(4H)-one: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Heterocycle
The landscape of modern drug discovery is characterized by an ongoing quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among the myriad of heterocyclic systems, the 2H-benzo[b][1]thiazin-3(4H)-one core has garnered significant attention as a "privileged" structure. Its unique conformational properties and the presence of reactive handles for chemical modification make it an attractive starting point for the development of new therapeutic agents. This guide focuses on a key derivative of this family, 6-bromo-2H-benzo[b]thiazin-3(4H)-one , a compound that serves as a crucial building block in the synthesis of molecules with promising pharmacological profiles.
This document provides a comprehensive overview of the fundamental properties of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, from its synthesis and reactivity to its emerging applications in drug development, with a particular focus on its role in the design of novel acetylcholinesterase inhibitors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of 6-bromo-2H-benzo[b]thiazin-3(4H)-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 98434-22-1 | [2][3] |
| Molecular Formula | C₈H₆BrNOS | [2] |
| Molecular Weight | 244.11 g/mol | [2] |
| IUPAC Name | 6-bromo-2H-1,4-benzothiazin-3(4H)-one | |
| Melting Point | 206 °C | |
| Boiling Point | 394.7 ± 42.0 °C at 760 mmHg | |
| Physical Form | Solid | [3] |
| Purity | Typically ≥98% | |
| InChI Key | QXMFOFHASVVZIT-UHFFFAOYSA-N | [3] |
| SMILES | BrC1=CC=C2C(NC(CS2)=O)=C1 | [3] |
Synthesis and Characterization
The synthesis of the 2H-benzo[b][1]thiazin-3(4H)-one core generally involves the cyclization of a 2-aminobenzenethiol derivative with a suitable C2-building block.[4][5] For the targeted synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one, the logical precursors are 2-amino-5-bromobenzenethiol and a haloacetic acid derivative.
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient synthetic route to the title compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-amino-4-bromobenzenethiol
A detailed protocol for the synthesis of the key intermediate, 2-amino-4-bromobenzenethiol, has been described.[6] To a solution of 5-bromo-2-methylbenzo[d]thiazole in ethylene glycol, an aqueous solution of sodium hydroxide is added. The reaction mixture is heated to 140°C for several hours. After completion, the reaction is concentrated, and the crude product is purified to yield 2-amino-4-bromobenzenethiol.[6]
Step 2: Synthesis of 6-bromo-2H-benzo[b]thiazin-3(4H)-one
The synthesis of the 2H-benzo[b][1]thiazin-3(4H)-one ring system is typically achieved by reacting a 2-aminobenzenethiol with a haloacetyl halide or a haloalkanoate.[4][5] In a suitable solvent such as acetone, 2-amino-4-bromobenzenethiol is treated with chloroacetyl chloride in the presence of a base like potassium carbonate. The reaction mixture is stirred, likely at room temperature or with gentle heating, until completion. The product can then be isolated and purified by standard techniques such as filtration and recrystallization.
Characterization
The structural elucidation of 6-bromo-2H-benzo[b]thiazin-3(4H)-one and its derivatives is routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the thiazinone ring, and the N-H proton. The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam, the methylene carbon, and the aromatic carbons.
-
IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the cyclic amide (lactam) and a band for the N-H stretching vibration.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
Reactivity and Derivatization Potential
The 6-bromo-2H-benzo[b]thiazin-3(4H)-one scaffold possesses several sites amenable to chemical modification, making it a versatile platform for generating compound libraries for drug discovery.
-
N-Alkylation: The secondary amine within the lactam ring is a key site for derivatization. It can be readily alkylated using various alkyl halides in the presence of a base, allowing for the introduction of a wide range of substituents at the N-4 position. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Aromatic Electrophilic and Nucleophilic Substitution: The bromine atom at the C-6 position serves as a versatile handle for further functionalization. It can be replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for extensive exploration of the chemical space around the benzothiazine core.
-
Lactam Reactivity: The cyclic amide (lactam) functionality is relatively stable but can undergo hydrolysis under strong acidic or basic conditions. This property is important to consider in the context of drug stability and metabolism.
Application in Drug Development: A Focus on Acetylcholinesterase Inhibition
Derivatives of the 2H-benzo[b][1]thiazin-3(4H)-one scaffold have shown promise as potent inhibitors of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.
A recent study detailed the design, synthesis, and evaluation of a series of novel 2H-benzo[b][1]thiazin-3(4H)-one derivatives as AChE inhibitors.[1] These compounds were synthesized by attaching various substituted 1,3,4-thiadiazole moieties to the benzothiazinone core, demonstrating the utility of this scaffold in generating biologically active molecules.
Mechanism of Action: Dual Binding Site Inhibition
Molecular docking studies have provided valuable insights into the mechanism by which these benzothiazinone derivatives inhibit AChE. The most potent compounds were found to interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
The key interactions observed in the docking studies include:[1]
-
π-π Stacking: The benzothiazinone ring system engages in π-π stacking interactions with the indole ring of Tryptophan (Trp286) in the PAS. Additional π-π interactions are observed with Tyrosine residues (Tyr337 and Tyr341) in the CAS.
-
Hydrogen Bonding: The carbonyl group of the lactam forms crucial hydrogen bonds with amino acid residues such as Serine (Ser293) and Phenylalanine (Phe295) in the CAS.
This dual-site interaction is a hallmark of highly effective AChE inhibitors, as it can both block the active site and interfere with the allosteric modulation of the enzyme by the PAS.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro evaluation of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion and Future Perspectives
6-bromo-2H-benzo[b]thiazin-3(4H)-one has emerged as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis, coupled with multiple sites for chemical modification, provides a robust platform for the generation of diverse compound libraries. The demonstrated success of its derivatives as potent acetylcholinesterase inhibitors highlights the potential of this core structure in the development of novel therapeutics for neurodegenerative diseases.
Future research in this area will likely focus on further exploring the structure-activity relationships of benzothiazinone derivatives against AChE and other biological targets. The strategic modification of the N-4 and C-6 positions will continue to be a key approach to fine-tuning the potency, selectivity, and pharmacokinetic properties of these promising compounds. As our understanding of the biological roles of this scaffold deepens, 6-bromo-2H-benzo[b]thiazin-3(4H)-one is poised to remain a molecule of significant interest to the drug discovery community.
References
-
2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. - ResearchGate. Available at: [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. - Beilstein Journals. Available at: [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. - PMC. Available at: [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. - MDPI. Available at: [Link]
-
6-Bromo-2H-benzo[b][1]thiazin-3(4H)-one. - Amerigo Scientific. Available at: [Link]
-
A RING TRANSFORMATION OF 2-BENZOYL-1,4-BENZOTHIAZIN-3- ONE INTO 1,3-BENZOTHIAZOLE AND PYRAZOLE DERIVATIVES. - Revues Scientifiques Marocaines. Available at: [Link]
-
Synthesis of 2H-benzo[b][1]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. - PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. - PMC. Available at: [Link]
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. - PMC. Available at: [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors [mdpi.com]
- 2. 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one - Amerigo Scientific [amerigoscientific.com]
- 3. 6-Bromo-2H-benzo b 1,4 thiazin-3(4H)-one AldrichCPR 98434-22-1 [sigmaaldrich.com]
- 4. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-BROMOBENZENETHIOL synthesis - chemicalbook [chemicalbook.com]
